![molecular formula C13H23O3- B13737432 2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate](/img/structure/B13737432.png)
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate is an organic compound with a unique structure that combines a cyclopentane ring with a hexenyl side chain and an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate typically involves the reaction of cyclopentanone with hex-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds through an esterification process where the hydroxyl group of the alcohol reacts with the carbonyl group of the ketone to form the acetate ester.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-2-Hexenyl acetate: Similar structure but lacks the cyclopentane ring.
2-Cyclopenten-1-one: Contains a cyclopentane ring but lacks the hexenyl side chain and acetate group.
Uniqueness
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate is unique due to its combination of a cyclopentane ring, hexenyl side chain, and acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C13H23O3- |
|---|---|
Poids moléculaire |
227.32 g/mol |
Nom IUPAC |
2-[(E)-hex-2-enyl]cyclopentan-1-ol;acetate |
InChI |
InChI=1S/C11H20O.C2H4O2/c1-2-3-4-5-7-10-8-6-9-11(10)12;1-2(3)4/h4-5,10-12H,2-3,6-9H2,1H3;1H3,(H,3,4)/p-1/b5-4+; |
Clé InChI |
FWEJRZIGCMGGFZ-FXRZFVDSSA-M |
SMILES isomérique |
CCC/C=C/CC1CCCC1O.CC(=O)[O-] |
SMILES canonique |
CCCC=CCC1CCCC1O.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


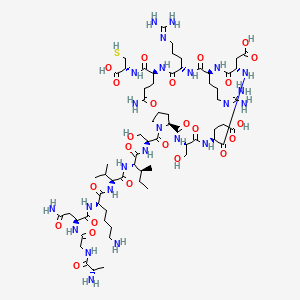

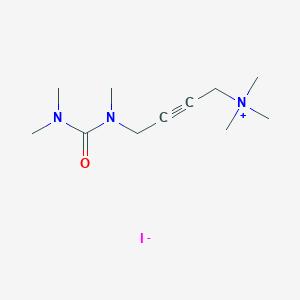
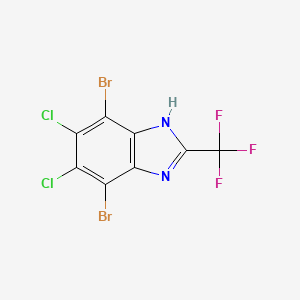
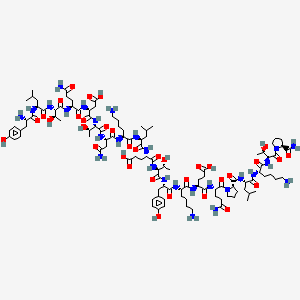

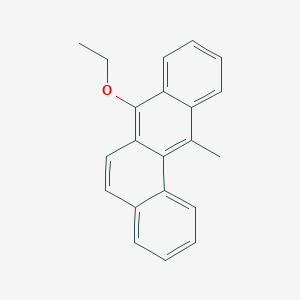

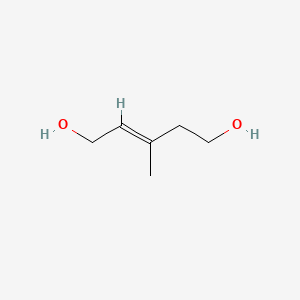
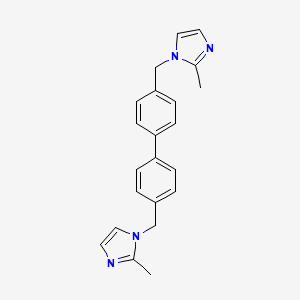
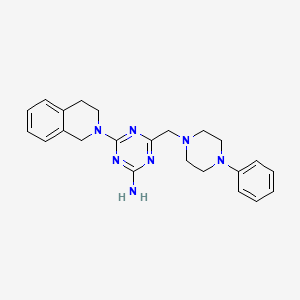
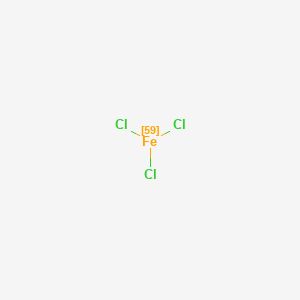
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aS,6bR,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13737431.png)
![2-Cyclohexyl-5-[5-[5-(5-cyclohexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B13737434.png)
